molecular formula C24H27ClN4O2 B2436613 3-((4-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897734-63-3

3-((4-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2436613
CAS No.: 897734-63-3
M. Wt: 438.96
InChI Key: GFIVSJWEEUVJSL-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H27ClN4O2 and its molecular weight is 438.96. The purity is usually 95%.
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Scientific Research Applications

Metabolism of Dopamine D(4)-Selective Antagonist The compound 3-([4-(4-Chlorophenyl)piperazin-1-yl]-methyl)-1H-pyrrolo-2, 3-beta-pyridine, a dopamine D(4) selective antagonist, has been studied for its potential in treating schizophrenia. Metabolic pathways in rat, monkey, and humans have been identified, including N-dealkylation and the formation of a novel mercapturic acid adduct, suggesting a unique biotransformation process involving an electrophilic imine methide intermediate, similar to that from 3-methyl indole (Zhang et al., 2000).

Crystal Structure and Molecular Configuration The crystal structure and Hirshfeld surface analysis of compounds structurally similar to 3-((4-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one have been explored, providing insights into the molecular configurations and intermolecular interactions (Ullah & Stoeckli-Evans, 2021).

Neuropharmacological Effects Synthesized derivatives of related compounds have shown effects on learning and memory facilitation in mice, indicating potential neuropharmacological applications. The synthesis of these compounds involved a series of reactions, culminating in testing effects on learning and memory, with significant results indicating shortened arrival times and diminished numbers of errors in treated groups (Ming-zhu, 2012).

Antimicrobial Activity Newly synthesized pyridine derivatives, structurally similar to the compound , have been studied for their in vitro antimicrobial activity against various strains of bacteria and fungi. These studies have revealed variable and modest activity, highlighting the potential therapeutic applications of these compounds in treating infections (Patel, Agravat, & Shaikh, 2011).

Antiproliferative and Anticancer Activity The synthesis and in vitro antiproliferative activity of pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines have been studied. Among these compounds, some showed significant activity, suggesting potential applications as anticancer agents (Mallesha et al., 2012).

Properties

IUPAC Name

3-[(4-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2/c1-3-29-17(2)16-20(30)22(24(29)31)23(18-7-9-19(25)10-8-18)28-14-12-27(13-15-28)21-6-4-5-11-26-21/h4-11,16,23,30H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIVSJWEEUVJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=CC=N4)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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